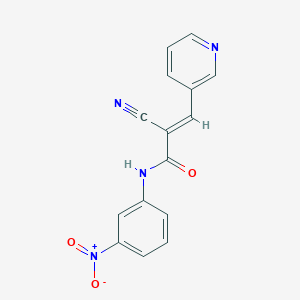![molecular formula C18H17BrCl2N2O2 B10897547 (5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10897547.png)
(5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone is a complex organic compound that features a brominated phenol group and a dichlorobenzyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone typically involves multiple steps:
Bromination of Phenol: The starting material, 2-hydroxyphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Piperazine Derivative: 2,6-Dichlorobenzyl chloride reacts with piperazine to form 4-(2,6-dichlorobenzyl)piperazine.
Coupling Reaction: The brominated phenol is then coupled with the piperazine derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study the effects of halogenated phenols and piperazine derivatives on biological systems. It could serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, (5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone could be investigated for its potential therapeutic properties. Its structure suggests it might interact with certain receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of halogen atoms could enhance its binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone
- (5-Bromo-2-hydroxyphenyl)[4-(2,4-dichlorobenzyl)piperazin-1-yl]methanone
- (5-Bromo-2-hydroxyphenyl)[4-(2,6-difluorobenzyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of (5-Bromo-2-hydroxyphenyl)[4-(2,6-dichlorobenzyl)piperazin-1-yl]methanone lies in its specific substitution pattern, which can influence its reactivity and interactions. The combination of bromine and chlorine atoms provides distinct electronic and steric properties, potentially leading to unique biological and chemical activities.
Properties
Molecular Formula |
C18H17BrCl2N2O2 |
|---|---|
Molecular Weight |
444.1 g/mol |
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H17BrCl2N2O2/c19-12-4-5-17(24)13(10-12)18(25)23-8-6-22(7-9-23)11-14-15(20)2-1-3-16(14)21/h1-5,10,24H,6-9,11H2 |
InChI Key |
IEONPCGNFGTSOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C(=O)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-phenyl-2-[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897471.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10897474.png)
![Methyl 3-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10897485.png)
![6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-methylphenyl)pyrimidin-4(1H)-one](/img/structure/B10897486.png)
![N-(2,5-difluorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897491.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B10897493.png)
![1-(Naphthalen-2-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B10897496.png)

![(5E)-1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897506.png)
![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol](/img/structure/B10897515.png)
![(5Z)-5-{[(3,4-dimethylphenyl)amino]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10897538.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B10897546.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-[(5-{1-[(4-iodophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10897555.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10897558.png)
